molecular formula C12H10BrNO2 B2942411 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one CAS No. 1823549-22-9

5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2942411
CAS No.: 1823549-22-9
M. Wt: 280.121
InChI Key: XMZDKNHZKMWCQB-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a methoxyphenyl group at the 1st position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The pyridinone ring can be reduced to form a dihydropyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.

    Oxidation Reactions: Products include carbonyl-containing derivatives.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-1-phenylpyridin-2(1H)-one
  • 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

Uniqueness

5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-1-(2-methoxyphenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-5-3-2-4-10(11)14-8-9(13)6-7-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDKNHZKMWCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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